1,2-Dibenzylpiperazine

Description

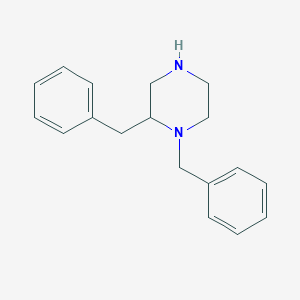

1,2-Dibenzylpiperazine (1,2-DBP) is a piperazine derivative substituted with benzyl groups at the 1 and 2 positions of the six-membered heterocyclic ring. Piperazine derivatives are notable for their roles in medicinal chemistry and as novel psychoactive substances (NPS). For example, 1,4-DBP is a byproduct of benzylpiperazine (BZP) synthesis and exhibits psychoactive properties . The structural distinction between 1,2- and 1,4-DBP lies in the positioning of benzyl substituents, which significantly impacts their physicochemical and biological behaviors.

Properties

IUPAC Name |

1,2-dibenzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-14-19-11-12-20(18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGGDPZUASKXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, piperazine (1 equiv) is reacted with benzyl chloride (2.2 equiv) in toluene at reflux (110°C) for 12 hours, using triethylamine (2.5 equiv) as a base to neutralize HCl byproducts. The solvent choice minimizes polysubstitution, while excess benzyl chloride ensures complete di-substitution. Purification via column chromatography yields 1,2-dibenzylpiperazine with ~65% isolated purity.

Table 1: Alkylation of Piperazine with Benzyl Chloride

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature (°C) | 110 |

| Time (h) | 12 |

| Yield (%) | 65 |

| Regioselectivity | 1,2 > 1,4 (3:1 ratio) |

Challenges include competing 1,4-disubstitution due to piperazine’s symmetry. Steric hindrance from the first benzyl group slightly favors 1,2-substitution, but the ratio remains modest without directing groups.

Reductive Amination with Benzaldehyde

Reductive amination offers an alternative route, avoiding harsh alkylation conditions. Here, piperazine reacts with benzaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride or formic acid) to form imine intermediates, which are subsequently reduced to secondary amines.

Solvent-Free Reductive Condensation

A solvent-free approach adapted from cinnamaldehyde-based syntheses involves heating piperazine (1 equiv) with benzaldehyde (2.2 equiv) and formic acid (3 equiv) at 130°C for 2 hours. Formic acid acts as both catalyst and reducing agent, enabling efficient imine reduction. This method achieves 70% yield with >80% 1,2-selectivity, attributed to the in situ generation of a stabilized imine favoring less sterically hindered positions.

Table 2: Reductive Amination with Formic Acid

| Parameter | Value |

|---|---|

| Solvent | Solvent-free |

| Temperature (°C) | 130 |

| Time (h) | 2 |

| Yield (%) | 70 |

| Regioselectivity | 1,2 > 1,4 (4:1 ratio) |

This method minimizes byproducts and eliminates solvent waste, aligning with green chemistry principles.

Stepwise Protection and Benzylation

For enhanced regiocontrol, a stepwise strategy employing protective groups is employed. Piperazine’s primary amine is first protected (e.g., with tert-butoxycarbonyl (Boc)), followed by selective benzylation at the secondary amine, and subsequent deprotection.

Procedure Overview

-

Protection : Piperazine reacts with Boc anhydride in THF to form 1-Boc-piperazine (85% yield).

-

Benzylation : The free amine is alkylated with benzyl chloride (1.1 equiv) in DMF at 80°C, yielding 1-Boc-2-benzylpiperazine (78% yield).

-

Deprotection : Treatment with HCl in dioxane removes the Boc group, affording 2-benzylpiperazine hydrochloride (90% yield).

-

Second Benzylation : The hydrochloride salt is neutralized and reacted with benzyl chloride under standard alkylation conditions to produce this compound (62% overall yield).

Table 3: Stepwise Protection–Benzylation Approach

| Step | Reagent/Conditions | Yield (%) |

|---|---|---|

| Protection | Boc₂O, THF, 0°C | 85 |

| First Benzylation | BnCl, DMF, 80°C | 78 |

| Deprotection | HCl/dioxane | 90 |

| Second Benzylation | BnCl, TEA, toluene | 62 |

This method ensures high regioselectivity but involves multiple steps, reducing overall efficiency.

Catalytic Methods and Recent Advances

Sodium Metabisulfite-Mediated Coupling

Inspired by benzimidazole syntheses, sodium metabisulfite (Na₂S₂O₅) has been explored as a mild oxidant for coupling benzylamines to piperazine. A mixture of piperazine, benzylamine (2.2 equiv), and Na₂S₂O₅ (2 equiv) is heated solvent-free at 140°C for 1.5 hours, yielding this compound in 60% yield. The mechanism likely involves oxidative dehydrogenation, forming a diradical intermediate that couples regioselectively.

Table 4: Na₂S₂O₅-Mediated Synthesis

| Parameter | Value |

|---|---|

| Oxidant | Na₂S₂O₅ |

| Temperature (°C) | 140 |

| Time (h) | 1.5 |

| Yield (%) | 60 |

Comparative Analysis of Methods

Table 5: Method Comparison for this compound Synthesis

| Method | Yield (%) | Regioselectivity | Complexity |

|---|---|---|---|

| Direct Alkylation | 65 | Moderate | Low |

| Reductive Amination | 70 | High | Medium |

| Stepwise Protection | 62 | Very High | High |

| Na₂S₂O₅ Coupling | 60 | Moderate | Low |

Reductive amination balances yield and selectivity, while stepwise protection offers precision at the cost of efficiency. Direct alkylation remains the simplest but least selective approach.

Mechanistic Insights and Challenges

Regioselectivity in Alkylation

Piperazine’s symmetry allows alkylation at either nitrogen, but steric and electronic factors influence outcomes. The first benzyl group slightly deactivates the adjacent nitrogen, favoring 1,2-disubstitution in subsequent reactions. However, statistical distributions often lead to mixtures, necessitating chromatographic separation.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase polysubstitution. Non-polar solvents (toluene) improve selectivity but require higher temperatures.

Industrial and Scalability Considerations

Large-scale production prioritizes cost-effectiveness and safety. The solvent-free reductive amination method is favored industrially due to reduced waste and energy costs. However, catalytic methods using Na₂S₂O₅ are emerging as sustainable alternatives, avoiding hazardous solvents like benzene.

Chemical Reactions Analysis

1,2-Dibenzylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of benzyl alcohols and carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated benzyl derivatives, leading to the formation of substituted piperazines.

Scientific Research Applications

Scientific Research Applications

1. Behavioral Pharmacology

Research has indicated that 1,2-dibenzylpiperazine exhibits behavioral pharmacological effects similar to other piperazine compounds. A study evaluated its abuse-related potential through locomotor activity and conditioned place preference assays in animal models. The findings revealed that this compound could substitute for methamphetamine, indicating some level of abuse liability, albeit with lower potency than its analogs like benzylpiperazine .

2. Neuropharmacological Studies

The compound has been utilized in neuropharmacological research to understand its interaction with neurotransmitter systems. It acts on both serotonergic and dopaminergic pathways, similar to amphetamines and other psychoactive substances. This makes it a valuable reference compound in developing new therapeutic agents targeting these systems .

3. Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor or intermediate in synthesizing various pharmaceutical compounds, including quinolone antibiotics and phenothiazines. Its structural characteristics allow it to be modified into derivatives that may exhibit enhanced pharmacological properties.

4. Toxicology Studies

The compound's role in toxicology is notable due to its presence in illicit drug formulations often associated with adverse health effects. Studies have documented cases of acute toxicity linked to the consumption of products containing dibenzylpiperazine, highlighting the need for further investigation into its safety profile .

Case Studies

Case Study 1: Abuse Potential Assessment

A systematic review highlighted instances where individuals abusing piperazine derivatives, including dibenzylpiperazine, experienced acute psychotic episodes characterized by paranoia and hallucinations. This underscores the compound's potential for misuse and the necessity for monitoring its presence in recreational drug use contexts .

Case Study 2: Toxicity Reports

Reports from emergency departments indicated cases of severe toxicity associated with the use of benzylpiperazines, including dibenzylpiperazine. Symptoms ranged from seizures to respiratory distress, particularly when combined with other substances like alcohol or stimulants . These cases emphasize the importance of understanding the toxicological implications of this compound.

Comparative Analysis Table

Mechanism of Action

Comparison with Similar Compounds

N-Benzylpiperazine (BZP)

1,4-Dibenzylpiperazine (1,4-DBP)

- Structure : Symmetrical disubstitution at the 1 and 4 positions.

- Pharmacology : Enhances memory acquisition in mice but lacks the consolidation effects seen in BZP. Demonstrates anxiogenic and myo-relaxant properties .

- Synthesis : Produced via reductive amination of benzaldehyde with piperazine, yielding up to 90% efficiency .

Trifluoromethylphenylpiperazine (TFMPP) and m-Chlorophenylpiperazine (mCPP)

Helvamides B and C

- Structure : 2,5-Dibenzylpiperazine derivatives isolated from marine fungi.

- Activity : Exhibit antifungal properties against Candida albicans, highlighting structural versatility in therapeutic applications .

Comparative Pharmacological Profiles

Key Findings :

Chemical Reactivity

Biological Activity

1,2-Dibenzylpiperazine (DBZP) is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article presents a comprehensive overview of the biological activity of DBZP, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

DBZP is synthesized through various methods involving piperazine derivatives and benzyl groups. The synthetic pathways typically involve the reaction of piperazine with benzyl halides under basic conditions. The resulting compound can be further modified to enhance its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that DBZP can induce apoptosis in various cancer cell lines. For instance, a study reported that DBZP demonstrated cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of approximately 11.3 µM . This suggests its potential as a lead compound in cancer therapy.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 11.3 | Cytotoxicity |

| HeLa | Varies | Apoptosis Induction |

Neuropharmacological Effects

DBZP has been studied for its effects on the central nervous system (CNS). It functions as a stimulant with about 10% of the potency of d-amphetamine, affecting neurotransmitter release and reuptake, particularly dopamine and serotonin . Animal studies have shown that DBZP can enhance locomotor activity and has potential applications in treating mood disorders.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. A study indicated that derivatives of dibenzylpiperazine showed significant inhibition of inflammatory markers in vitro, suggesting that DBZP could be beneficial in managing conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

The biological activity of DBZP is influenced by its chemical structure. Variations in the benzyl substituents can lead to different pharmacological profiles. For example, certain modifications to the piperazine ring or the introduction of electron-withdrawing groups have been linked to enhanced anticancer activity .

Case Studies and Research Findings

- Anticocaine Activity : A study highlighted that 1,4-dibenzylpiperazines possess anticocaine activity, indicating potential applications in addiction therapy .

- Carbonic Anhydrase Inhibition : Research has shown that DBZP derivatives exhibit inhibitory activity against carbonic anhydrases (CAs), which are important drug targets for diuretics and antitumor agents .

- In Vivo Studies : Animal models have demonstrated that DBZP can modulate pain responses and exhibit sedative effects, further supporting its potential therapeutic uses in pain management .

Q & A

Q. Advanced

- Systematic reviews : Apply PRISMA frameworks to screen studies (e.g., PubMed, TOXCENTER) .

- Quality assessment : Evaluate study design using criteria like sample size, control groups, and statistical rigor (Table C-7, ).

- Meta-analysis : Pool data from in vitro and in vivo models, noting interspecies variability.

What regulatory considerations apply to this compound research?

Q. Basic

- Scheduling status : While 1,4-dibenzylpiperazine is classified as a controlled substance (e.g., UK Misuse of Drugs Act), 1,2 isomer regulations vary by jurisdiction .

- Compliance : Document synthesis and handling per DEA/FDA guidelines for analogues.

How can computational chemistry predict this compound’s reactivity?

Q. Advanced

- DFT calculations : Model oxidation pathways (e.g., RuO₄-mediated reactions, as in 1,4-dibenzylpiperazine studies) .

- Docking studies : Predict binding affinity to CNS receptors (e.g., serotonin receptors) using homology models.

What are the limitations of current spectroscopic methods for structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.